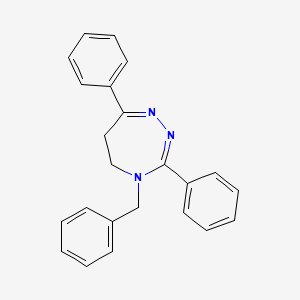
4H-1,2,4-Triazepine, 5,6-dihydro-3,7-diphenyl-4-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,2,4-Triazepine, 5,6-dihydro-3,7-diphenyl-4-(phenylmethyl)- is a seven-membered heterocyclic compound containing three nitrogen atoms. This compound belongs to the class of 1,2,4-triazepines, which are known for their diverse pharmacological activities, including antibacterial, antiviral, psychotropic, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazepine, 5,6-dihydro-3,7-diphenyl-4-(phenylmethyl)- can be achieved through various synthetic routes. One common method involves the cyclo-condensation of hydrazines with β-dicarbonyl compounds or their derivatives . Another approach includes the reaction of hydrazonoyl chlorides with amines under basic conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cyclo-condensation reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4H-1,2,4-Triazepine, 5,6-dihydro-3,7-diphenyl-4-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives react with nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Scientific Research Applications
4H-1,2,4-Triazepine, 5,6-dihydro-3,7-diphenyl-4-(phenylmethyl)- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazepine, 5,6-dihydro-3,7-diphenyl-4-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazepine: A simpler analog with similar pharmacological properties.
1,3,5-Triazepine: Another triazepine isomer with distinct chemical reactivity and biological activities.
Benzodiazepines: Structurally related compounds with well-known anxiolytic and sedative effects.
Uniqueness
4H-1,2,4-Triazepine, 5,6-dihydro-3,7-diphenyl-4-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse pharmacological activities make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
61165-29-5 |
|---|---|
Molecular Formula |
C23H21N3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-benzyl-3,7-diphenyl-5,6-dihydro-1,2,4-triazepine |
InChI |
InChI=1S/C23H21N3/c1-4-10-19(11-5-1)18-26-17-16-22(20-12-6-2-7-13-20)24-25-23(26)21-14-8-3-9-15-21/h1-15H,16-18H2 |
InChI Key |
YMGRMOGFKBWJTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


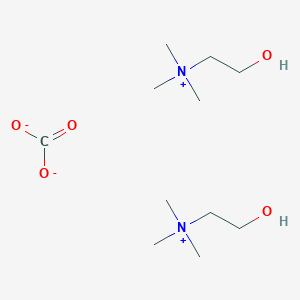
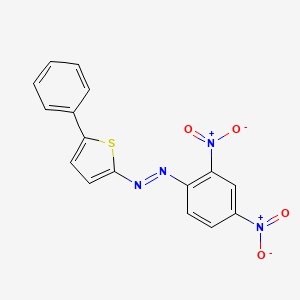
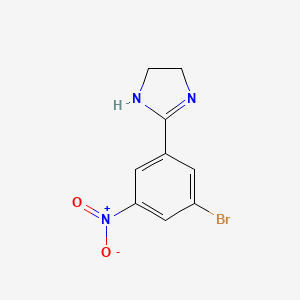
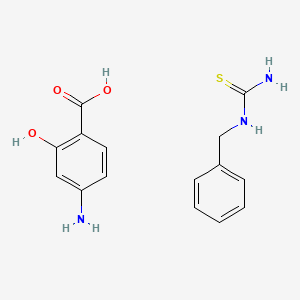
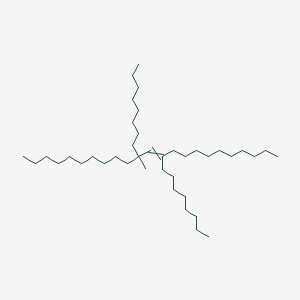
![3,4-Dimethyl-1-[(methylsulfanyl)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14600933.png)
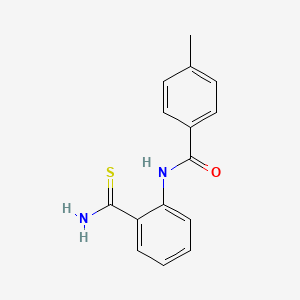
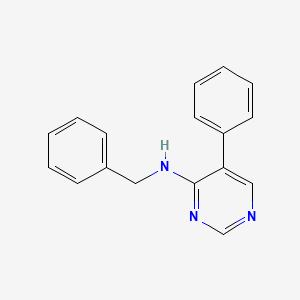
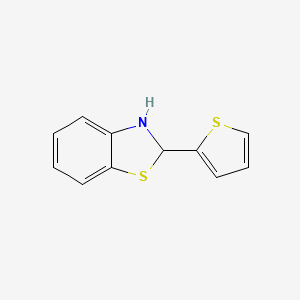
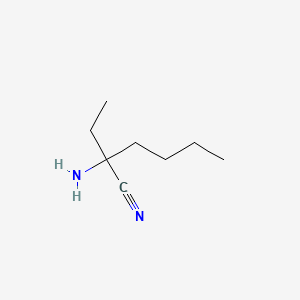
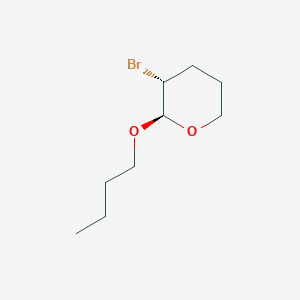
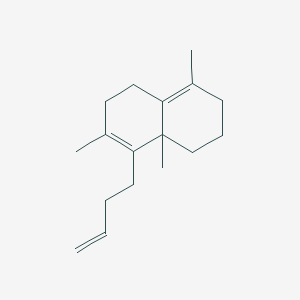
![1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene](/img/structure/B14600977.png)
![[1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one](/img/structure/B14600992.png)
